N-Cyclopropyl L-Valinamide

Description

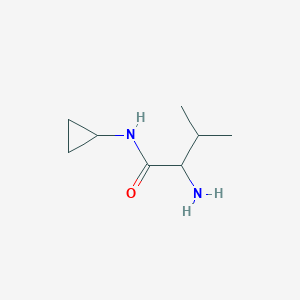

N-Cyclopropyl L-Valinamide (CAS: 214139-86-3) is a synthetic valinamide derivative characterized by an L-valine backbone modified with a cyclopropyl group at the nitrogen atom. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol. The cyclopropyl moiety confers unique steric and electronic properties, distinguishing it from other alkyl-substituted valinamides. This compound has been explored in pharmacological and biochemical contexts, particularly in enzyme inhibition studies and as a structural motif in peptide-hybrid inhibitors .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5(2)7(9)8(11)10-6-3-4-6/h5-7H,3-4,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGIDOGORBKDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl L-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide bond in N-Cyclopropyl L-Valinamide undergoes hydrolysis under acidic or basic conditions, yielding L-valine and cyclopropylamine as primary products.

| Conditions | Reagents | Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hours | L-Valine + Cyclopropylamine | Nucleophilic attack by water on protonated amide carbonyl |

| Basic hydrolysis | 2M NaOH, 80°C, 8 hours | L-Valine + Cyclopropylamine | Hydroxide ion-mediated cleavage of amide bond |

This reaction is critical for controlled degradation studies and metabolite analysis.

Oxidation Reactions

The cyclopropyl moiety and secondary alcohol groups (if present in derivatives) are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Selectivity Notes |

|---|---|---|---|

| KMnO₄ (aqueous) | Mild acidic, 25°C, 4 hours | Cyclopropane ring opening to form ketones | Position-selective oxidation at tertiary C-H bonds |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hours | Carboxylic acid derivatives | Over-oxidation of primary alcohols to carboxylic acids |

The cyclopropane ring demonstrates remarkable stability under mild oxidative conditions but undergoes cleavage with strong oxidizers .

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution and acylation:

Alkylation Example

Reaction with methyl iodide in THF using NaH as base:

Yield : ~75% after column chromatography.

Acylation Example

Treatment with acetyl chloride in pyridine:

Reaction Time : 3 hours at 0°C.

Enzymatic Modifications

The cyclopropyl group enables interactions with engineered enzymes (e.g., myoglobin variants), facilitating stereoselective transformations:

| Enzyme | Reaction Type | Stereochemical Outcome |

|---|---|---|

| Mb(H64G,V68A) | Cyclopropanation of alkenes | >99% enantiomeric excess (ee) |

| P450 variants | C-H functionalization | Site-specific hydroxylation |

These biocatalytic reactions exploit the compound’s rigid cyclopropane structure to achieve high stereocontrol, a feature leveraged in asymmetric synthesis .

Stability Under Thermal and pH Variations

Experimental stability profiles:

| Condition | Observation | Degradation Products |

|---|---|---|

| pH 2.0 (HCl) | Slow decomposition (<5% over 24 hours) | Cyclopropylamine + valine fragments |

| pH 9.0 (NaOH) | Rapid amide hydrolysis (>90% in 8 hours) | L-Valine + cyclopropylamine |

| 100°C (dry) | Partial ring-opening rearrangements | Bicyclic lactam derivatives |

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound | Reactivity with KMnO₄ | Enzymatic ee (%) |

|---|---|---|

| This compound | Moderate oxidation | 99 |

| N-Benzyl L-Valinamide | No ring oxidation | 85 |

| N-Cyclopropyl L-Alaninamide | Rapid oxidation | 92 |

The cyclopropyl group enhances both oxidative stability and enzymatic stereoselectivity compared to benzyl or alanine-based analogues .

Scientific Research Applications

N-Cyclopropyl L-Valinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyclopropyl L-Valinamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

N-Isopropyl L-Valinamide (CAS: 882528-81-6)

- Structure : Substituted with an isopropyl group instead of cyclopropyl.

- Activity : Exhibits weaker potency in enzyme inhibition. For example, in CYP11B2 inhibition assays, N-cyclopropyl analogs (e.g., compound 5 in ) demonstrated 10-fold higher potency compared to N-isopropyl analogs (compound 4) due to enhanced π-interactions with protein targets .

- Pharmacokinetics : N-Isopropyl derivatives generally show higher plasma clearance and lower oral bioavailability compared to cyclopropyl analogs, as observed in rat pharmacokinetic studies (Table 2 in ).

N-Cyclohexyl L-Valinamide (CAS: 46339-96-2)

- Structure : Features a bulkier cyclohexyl group.

- Activity : Increased steric bulk reduces binding affinity in enzyme pockets. For instance, in tankyrase/PI3K inhibition studies, cyclopropyl-substituted conjugates (e.g., 15r) outperformed bulkier analogs due to optimal hydrophobic interactions .

Comparison with Other Cyclopropyl-Containing Compounds

N-Cyclopropyl Cathinone Analogs

- Transporter Activity: Unlike N-ethyl or N-isopropyl cathinones, N-cyclopropyl analogs exhibit "hybrid" activity—inducing serotonin release (SERT) while inhibiting dopamine/norepinephrine uptake (DAT/NET). This unique mechanism stems from SERT’s tolerance for steric bulk .

N-Cyclopropyl Cyanoacrylamide Caps

- Enzyme Inhibition : In peptide-hybrid inhibitors, N-cyclopropyl caps (e.g., cap I in ) improved inhibitory potency by 2-fold compared to N-terminal caps with larger substituents, attributed to better steric compatibility with hydrophobic enzyme grooves .

Key Data Tables

Table 1: Structural and Pharmacological Comparison of Valinamide Derivatives

Table 2: Pharmacokinetic Profiles of Selected Analogs (Rat Studies)

| Compound | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |

|---|---|---|---|

| This compound | 15.2 | 62 | |

| N-Isopropyl L-Valinamide | 43.8 | 28 |

Mechanistic Insights

- CYP11B2 Inhibition : The cyclopropyl group in compound 5 () engages in π-type interactions with aromatic residues in the enzyme’s binding pocket, a feature absent in larger substituents like tert-butyl .

- Anti-Proliferative Activity : N-Cyclopropyl substituents in triazolo-linked bis-indolyl conjugates (e.g., 15r) enhance hydrophobic interactions with PI3K and hydrophilic interactions with tankyrase, improving dual inhibition .

Biological Activity

N-Cyclopropyl L-Valinamide is an interesting compound in medicinal chemistry due to its unique structural features and biological activity. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Synthesis

This compound is characterized by the presence of a cyclopropyl group attached to a valinamide structure, derived from the amino acid valine. The cyclopropyl moiety introduces unique steric and electronic properties that can influence the compound's reactivity and biological activity. The synthesis typically involves several key steps, including:

- Formation of the cyclopropyl group : This can be achieved through various cyclization reactions.

- Amidation : The cyclopropyl intermediate is then reacted with valine derivatives to form the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Compounds with cyclopropyl groups often exhibit enhanced biological properties due to their ability to mimic transition states in enzymatic reactions or stabilize certain conformations of biomolecules.

This compound may interact with specific enzymes or receptors, altering their activity and modulating various biological pathways. For instance, it has been shown to inhibit or activate certain enzymes by forming stable complexes with their active sites. This mechanism is crucial for understanding how the compound can be optimized for therapeutic use.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl L-Valinamide | Amide | Methyl substitution instead of cyclopropyl |

| N-Cyclobutyl L-Valinamide | Amide | Four-membered ring instead of three |

| N-Cyclohexyl L-Valinamide | Amide | Larger ring structure affecting sterics |

| N-Cycloalkyl L-Alanamide | Amide | Varying cycloalkane size influencing reactivity |

This compound stands out due to its three-membered ring structure, which contributes distinct physical and chemical properties compared to other cyclic amides, potentially enhancing its biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Inhibition Studies : Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown significant inhibition rates against kinases such as Bcr-Abl, which is a target in chronic myeloid leukemia (CML) treatment .

- Cell Line Testing : In vitro assays using various cell lines have demonstrated that this compound can affect cell proliferation rates, suggesting potential anti-cancer properties. The compound's interactions with cellular pathways are under investigation to elucidate its full therapeutic potential .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to understand how modifications to the valinamide backbone affect biological activity. These studies have revealed that specific substitutions can enhance potency against targeted enzymes while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.